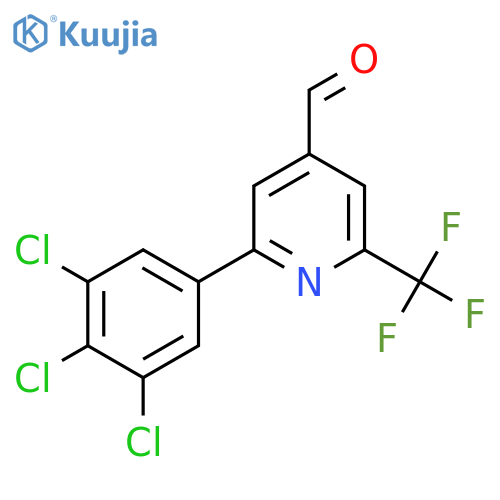

Cas no 1361470-73-6 (2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde)

2-(3,4,5-トリクロロフェニル)-6-(トリフルオロメチル)イソニコチンアルデヒドは、高度に官能基化されたピリジン誘導体であり、有機合成や医農薬中間体としての応用が期待される化合物です。その分子構造には、3,4,5位に配置された塩素原子と6位のトリフルオロメチル基が特徴的に存在し、これらが電子吸引性を示すことで反応性の制御が可能です。アルデヒド基はさらに修飾可能な部位を提供し、多様な変換反応への適用性を持ちます。特に、ハロゲン置換パターンとフッ素原子の存在により、生物活性化合物の設計において立体電子効果を精密に調整できる点が利点です。

1361470-73-6 structure

商品名:2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde

CAS番号:1361470-73-6

MF:C13H5Cl3F3NO

メガワット:354.539110898972

CID:4965847

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde

-

- インチ: 1S/C13H5Cl3F3NO/c14-8-3-7(4-9(15)12(8)16)10-1-6(5-21)2-11(20-10)13(17,18)19/h1-5H

- InChIKey: MWRIWGGENGMEBZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=C(C=O)C=C(C(F)(F)F)N=1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 352.938881 g/mol

- どういたいしつりょう: 352.938881 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- ぶんしりょう: 354.5

- トポロジー分子極性表面積: 30

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032303-1g |

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |

1361470-73-6 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A013032303-500mg |

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |

1361470-73-6 | 97% | 500mg |

790.55 USD | 2021-06-22 | |

| Alichem | A013032303-250mg |

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |

1361470-73-6 | 97% | 250mg |

475.20 USD | 2021-06-22 |

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1361470-73-6 (2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量